molecular formula C28H40N2O4 B11446935 methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate

methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate

Cat. No.: B11446935
M. Wt: 468.6 g/mol
InChI Key: QRCBASYXIDGHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction, followed by a series of cyclization reactions.

    Attachment of the phenyl group: This step involves a Friedel-Crafts acylation reaction.

    Incorporation of the valylvalinate moiety: This is typically done through peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester moiety.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Often requires the presence of a catalyst or a base to facilitate the reaction.

Major Products Formed

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can produce a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate is unique due to its specific tricyclic structure and the presence of the valylvalinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H40N2O4

Molecular Weight

468.6 g/mol

IUPAC Name

methyl 2-[[2-[[4-(1-adamantyl)benzoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C28H40N2O4/c1-16(2)23(26(32)30-24(17(3)4)27(33)34-5)29-25(31)21-6-8-22(9-7-21)28-13-18-10-19(14-28)12-20(11-18)15-28/h6-9,16-20,23-24H,10-15H2,1-5H3,(H,29,31)(H,30,32)

InChI Key

QRCBASYXIDGHMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.